molecular formula C11H13FO3 B135770 (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol CAS No. 303176-45-6

(R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol

Cat. No. B135770
M. Wt: 212.22 g/mol
InChI Key: GCGMAEKAEXMJNG-MWLCHTKSSA-N
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Description

The compound (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is a fluorinated organic molecule that may be of interest due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of related fluorinated compounds, which can be useful in understanding the general chemical behavior and properties of such molecules.

Synthesis Analysis

The synthesis of fluorinated diols, such as the one , can be complex due to the need for selective introduction of fluorine atoms and control over stereochemistry. Paper describes a two-step synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols, which involves the radical addition of a protected ethane-1,2-diol to perfluoroalkenes. This method achieves high yields and demonstrates chemoselectivity and regioselectivity, which are crucial for synthesizing compounds with specific fluorination patterns and chiral centers. Although the exact synthesis of (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is not detailed, the principles of radical addition and protection/deprotection strategies outlined in paper could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using various spectroscopic techniques. Paper discusses the synthesis of a different fluorinated compound and its characterization using IR, NMR, and MS studies. Single-crystal XRD analysis is also mentioned, which is a powerful tool for determining the precise three-dimensional arrangement of atoms within a molecule. For the compound , similar analytical techniques would likely be employed to confirm its structure and to analyze the stereochemistry of the fluorinated centers.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electronegative nature of fluorine. The radical addition reactions described in paper are an example of how fluorinated species can be manipulated to create complex molecules. The specific reactivity of (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol would depend on its functional groups and the presence of the fluorine atom, which could influence both its chemical stability and its reactivity with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For instance, the introduction of fluorine can significantly alter a compound's lipophilicity, boiling point, and chemical stability. Paper touches on the thermal stability of a synthesized fluorinated compound, which was analyzed using TGA and DSC techniques. These methods could also be applied to assess the stability of the compound . Additionally, the cytotoxicity and pharmacokinetic nature of the compound in paper were evaluated, suggesting that similar biological assessments could be relevant for understanding the potential applications of (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol in a biological context.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Protocols for Chromenones : The compound shares structural similarities with chromenones, which are core structures of secondary metabolites with significant pharmacological importance. The development of synthetic protocols for chromenones, such as Suzuki coupling reactions and reactions involving Michael acceptors, offers insights into potentially efficient synthetic routes for related compounds. These methods are crucial for producing compounds with desired properties for further applications in pharmacology and material science (Mazimba, 2016).

Applications in Material Science

  • Polymer Synthesis : The synthesis and characterization of polymers, especially those incorporating fluorinated or fluoroalkylated groups, highlight the potential use of the compound in developing materials with unique properties such as high thermal and chemical stability. Fluorinated compounds often exhibit remarkable modifications to physical properties, making them valuable in various applications ranging from electrical insulation to medical devices (Puts, Crouse, & Améduri, 2019).

Chemical Engineering and Process Optimization

  • Fumigation and Gas Chromatography : The development and validation of methods to quantify similar fluorinated compounds in air using gas chromatography highlight the importance of accurate analytical techniques in assessing the effectiveness of fumigants and in environmental monitoring. Such methodologies enable the standardization of quantification processes and facilitate regulatory acceptance worldwide (Brierley, Adlam, & Hall, 2018).

Environmental and Green Chemistry

  • Aqueous Fluoroalkylation : The progress in developing environment-friendly fluoroalkylation reactions in aqueous media demonstrates the growing emphasis on green chemistry principles in synthesizing fluorine-containing compounds. This approach aligns with the environmental concerns of reducing organic solvents' use, showcasing potential eco-friendly pathways for synthesizing fluorinated analogs of the compound for various applications (Song, Han, Zhao, & Zhang, 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, etc.


Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound that you know is well-studied, I can try to find more specific information.


properties

IUPAC Name

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458726
Record name (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol

CAS RN

303176-45-6
Record name (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303176-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1’R, 2R)-2-(1’, 2’-Dihydroxyethyl)-6-fluorochromane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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